
Ubiquitination-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ubiquitination-IN-1 is a chemical compound that plays a crucial role in the regulation of protein ubiquitination. Ubiquitination is a post-translational modification process where ubiquitin, a small regulatory protein, is attached to substrate proteins, influencing their stability, activity, and localization. This compound is an inhibitor that targets specific enzymes involved in the ubiquitination process, making it a valuable tool in studying and manipulating protein ubiquitination pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ubiquitination-IN-1 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving:
Large-scale reactors: for condensation and substitution reactions.
Advanced purification techniques: such as chromatography and crystallization.
Quality control measures: to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: Ubiquitination-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with increased hydrogen content.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Ubiquitination-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of ubiquitination and deubiquitination.
Biology: Helps in understanding the role of ubiquitination in cellular processes such as protein degradation, signal transduction, and DNA repair.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to dysregulated ubiquitination, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drugs and therapeutic strategies targeting the ubiquitination pathway.
Mecanismo De Acción
Ubiquitination-IN-1 exerts its effects by inhibiting specific enzymes involved in the ubiquitination process. The compound targets:
E1 Ubiquitin-Activating Enzymes: Prevents the activation of ubiquitin, thereby blocking the initial step of the ubiquitination cascade.
E2 Ubiquitin-Conjugating Enzymes: Inhibits the transfer of activated ubiquitin to substrate proteins.
E3 Ubiquitin Ligases: Disrupts the final step of ubiquitin attachment to target proteins.
The inhibition of these enzymes leads to the accumulation of unmodified proteins, affecting various cellular pathways and processes.
Comparación Con Compuestos Similares
Ubiquitination-IN-1 can be compared with other similar compounds, such as:
MG132: A proteasome inhibitor that indirectly affects ubiquitination by preventing the degradation of ubiquitinated proteins.
Bortezomib: Another proteasome inhibitor used in cancer therapy, which also impacts the ubiquitination pathway.
PYR-41: An inhibitor of E1 ubiquitin-activating enzymes, similar to this compound but with different specificity and potency.
Uniqueness of this compound:
Specificity: this compound specifically targets enzymes involved in the ubiquitination process, providing a more direct approach compared to proteasome inhibitors.
Potency: It exhibits high potency in inhibiting ubiquitination, making it a valuable tool for research and therapeutic applications.
Propiedades
IUPAC Name |
N-(5-pyridin-3-ylquinolin-8-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O2S/c22-21(23,24)15-5-1-6-16(12-15)30(28,29)27-19-9-8-17(14-4-2-10-25-13-14)18-7-3-11-26-20(18)19/h1-13,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHSEYQQWBBPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C3C(=C(C=C2)C4=CN=CC=C4)C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate](/img/structure/B2471600.png)
![N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide](/img/structure/B2471602.png)
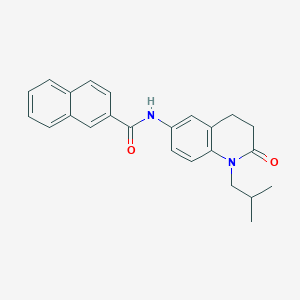
![1-(4-Benzylpiperazin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2471605.png)
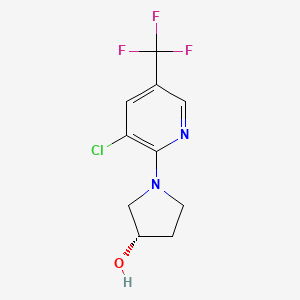
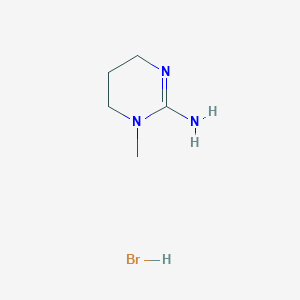
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2471609.png)

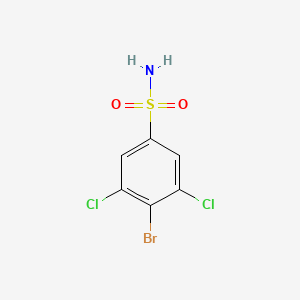
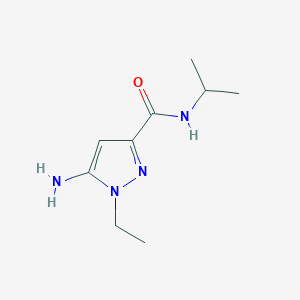
![3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2471617.png)
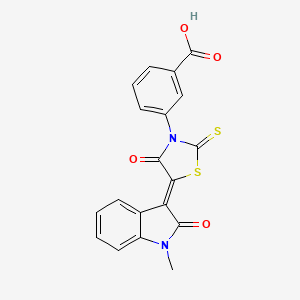

![(E)-2-Cyano-N-[1-(1,3-dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-3-ethoxyprop-2-enamide](/img/structure/B2471623.png)
